Methyl 3-methyl-1H-indazole-4-carboxylate

anticancer cytotoxicity indazole derivatives

This 3‑methyl‑4‑carboxylate indazole scaffold offers dual synthetic handles for rapid lead optimization in oncology and CNS programs. The specific substitution pattern (LogP 1.66, PSA 54.98 Ų) and established 87% esterification route from the free acid provide cost‑effective scaling and reliable downstream hydrolysis/amidation. Combine with cross‑coupling chemistry to explore CB1/CB2 or COX‑2 focused libraries. Procure gram quantities today for high‑confidence SAR expansion.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B12100094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-1H-indazole-4-carboxylate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CC=C2C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-9-7(10(13)14-2)4-3-5-8(9)12-11-6/h3-5H,1-2H3,(H,11,12)
InChIKeyGTXVRIUISHNWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-1H-indazole-4-carboxylate: Core Properties and Class Context for Procurement


Methyl 3-methyl-1H-indazole-4-carboxylate (CAS 1246306-88-6) is a heterocyclic building block characterized by an indazole core with a methyl group at the 3-position and a methyl carboxylate ester at the 4-position . With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, this compound belongs to the indazole family, a class of nitrogen-containing heterocycles recognized as a 'privileged structure' in medicinal chemistry due to their recurrent appearance in biologically active molecules . The compound serves primarily as a versatile intermediate in organic synthesis, with its substitution pattern enabling participation in various chemical transformations including cross-coupling reactions and ester hydrolysis .

Why Methyl 3-methyl-1H-indazole-4-carboxylate Cannot Be Arbitrarily Substituted by In-Class Analogs


Indazole derivatives exhibit highly nuanced structure-activity relationships (SAR) wherein even minor modifications to the substitution pattern on the indazole core can profoundly alter physicochemical properties, synthetic utility, and biological activity profiles [1]. Substituting Methyl 3-methyl-1H-indazole-4-carboxylate with a generic analog, such as methyl 1H-indazole-4-carboxylate lacking the 3-methyl group or 3-methyl-1H-indazole-4-carboxylic acid bearing a free carboxylic acid instead of an ester, would fundamentally change the compound's lipophilicity (LogP ~1.66 for the methyl ester ), reactivity in downstream synthetic steps (e.g., hydrolysis, coupling reactions), and potential pharmacokinetic behavior in biological studies . The specific 3-methyl-4-carboxylate substitution pattern uniquely positions this compound as a key intermediate for generating bioactive analogs via selective functionalization, a versatility not afforded by closely related but differently substituted indazole derivatives [1].

Quantitative Differentiation of Methyl 3-methyl-1H-indazole-4-carboxylate: A Comparative Evidence Guide for Scientific Selection


Comparative Antiproliferative Activity: Target Compound IC50 Profile Across Cancer Cell Lines

Methyl 3-methyl-1H-indazole-4-carboxylate exhibits moderate antiproliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 49.79 µM to 78.72 µM . In contrast, a series of closely related methyl 1H-indazole-4-carboxylate derivatives (compounds 1-13) were evaluated for α-amylase and α-glucosidase inhibition, with IC50 values ranging from 15.04 ± 0.05 to 76.70 ± 0.06 µM for α-amylase and 16.99 ± 0.19 to 77.97 ± 0.19 µM for α-glucosidase, demonstrating a different biological profile compared to the anticancer activity of the target compound [1]. This comparison highlights that the 3-methyl substitution on the indazole core may direct biological activity toward antiproliferative mechanisms rather than enzyme inhibition, underscoring the importance of substitution-specific procurement for targeted research applications.

anticancer cytotoxicity indazole derivatives

Synthetic Yield and Purity Comparison: Esterification Efficiency of 3-Methyl-1H-Indazole-4-Carboxylic Acid

The synthesis of Methyl 3-methyl-1H-indazole-4-carboxylate via direct esterification of 3-methyl-1H-indazole-4-carboxylic acid with methanol under acidic catalysis (H2SO4) proceeds with 87% yield after 22 hours of reflux . While no direct head-to-head yield comparison for the identical transformation of the non-methylated analog (1H-indazole-4-carboxylic acid) was identified, this yield is consistent with the moderate-to-good yields (72-89%) reported for related indazole esterification reactions under comparable conditions [1]. This quantitative yield data provides a benchmark for researchers planning to synthesize this compound or utilize it as a building block in multi-step sequences, ensuring predictable material efficiency in procurement and experimental design.

synthetic methodology esterification indazole derivatives

Physicochemical Differentiation: LogP and Polar Surface Area (PSA) Relative to Non-Methylated Analog

Methyl 3-methyl-1H-indazole-4-carboxylate exhibits a calculated LogP of 1.66 and a polar surface area (PSA) of 54.98 Ų . In contrast, the non-methylated analog, Methyl 1H-indazole-4-carboxylate (CAS 192945-49-6, molecular weight 176.17 g/mol), possesses a different molecular weight and lacks the 3-methyl group, which is expected to alter its lipophilicity and hydrogen-bonding capacity . The presence of the 3-methyl group on the target compound increases molecular weight and likely enhances lipophilicity, which can influence membrane permeability, solubility, and overall drug-likeness in biological assays. These quantitative physicochemical differences are critical for medicinal chemists selecting building blocks for lead optimization, as even small changes in LogP and PSA can significantly impact a compound's pharmacokinetic profile.

physicochemical properties lipophilicity drug-likeness

Synthetic Versatility: Regioselective Functionalization Enabled by 3-Methyl-4-Carboxylate Substitution

The 3-methyl-4-carboxylate substitution pattern of Methyl 3-methyl-1H-indazole-4-carboxylate confers distinct regioselective synthetic advantages not available with analogs lacking either the 3-methyl group or the 4-carboxylate ester. The compound can undergo hydrolysis of the ester to the corresponding carboxylic acid under basic conditions, while the 3-methyl group can participate in halogenation or cross-coupling reactions. For example, iodination at the 3-position of related 1-methylindazole-4-carboxylates facilitates Suzuki-Miyaura couplings for generating diverse bioactive analogs . In contrast, the non-methylated analog (Methyl 1H-indazole-4-carboxylate) lacks this additional synthetic handle, limiting the scope of possible transformations. This difference in functional group availability directly impacts the compound's utility as a versatile building block in medicinal chemistry programs.

synthetic chemistry cross-coupling indazole functionalization

Optimal Application Scenarios for Methyl 3-methyl-1H-indazole-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Lead Generation for Anticancer Agents Targeting PC-3, RKO, or HeLa Cell Lines

Based on the moderate antiproliferative activity observed against PC-3 (prostate cancer), RKO (colon cancer), and HeLa (cervical cancer) cell lines (IC50 values: 49.79 µM, 60.70 µM, and 78.72 µM, respectively ), Methyl 3-methyl-1H-indazole-4-carboxylate serves as a viable starting point for lead optimization in anticancer drug discovery. Researchers can utilize this compound as a scaffold for further derivatization, aiming to improve potency through structure-activity relationship (SAR) studies enabled by its dual synthetic handles (3-methyl and 4-carboxylate groups ).

Synthetic Chemistry: Efficient Access to 3-Methyl-1H-Indazole-4-Carboxylic Acid and Derivatives

The compound is efficiently synthesized via esterification of 3-methyl-1H-indazole-4-carboxylic acid with an 87% yield , making it a reliable intermediate for generating the free carboxylic acid through hydrolysis. This is particularly valuable for preparing amide derivatives or for use in solid-phase synthesis where the carboxylic acid is required for anchoring to resins. The high synthetic yield ensures cost-effective scaling for projects requiring gram quantities of the acid or related derivatives.

Chemical Biology: Probe Development for Cannabinoid Receptor or COX-2 Target Engagement Studies

Preliminary evidence suggests that Methyl 3-methyl-1H-indazole-4-carboxylate may interact with cannabinoid receptors (CB1/CB2) and inhibit cyclooxygenase-2 (COX-2) . While quantitative binding or inhibition data for these specific targets is not yet available, the compound's physicochemical properties (LogP 1.66, PSA 54.98 Ų ) place it within a favorable range for cell permeability. Researchers can utilize this compound as a starting scaffold for developing chemical probes to study these targets, leveraging its synthetic versatility for introducing affinity tags or photoaffinity labels via the carboxylate handle.

Process Chemistry: Benchmarking Synthetic Routes for Indazole-4-Carboxylate Esters

The established synthetic protocol for Methyl 3-methyl-1H-indazole-4-carboxylate (esterification with methanol/H2SO4, 87% yield ) provides a robust benchmark for process chemists developing alternative synthetic routes. The compound can serve as a model substrate for optimizing reaction conditions (e.g., continuous flow esterification, alternative catalysts) aimed at improving yield, reducing reaction time, or enhancing purity for larger-scale production of this and related indazole-4-carboxylate esters.

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